molecular formula C24H32O3 B14641217 4-Hexylphenyl 4-(pentyloxy)benzoate CAS No. 53146-60-4

4-Hexylphenyl 4-(pentyloxy)benzoate

Cat. No.: B14641217
CAS No.: 53146-60-4
M. Wt: 368.5 g/mol
InChI Key: UPHPBTNTOUAIGF-UHFFFAOYSA-N
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Description

4-Hexylphenyl 4-(pentyloxy)benzoate is an organic compound with the molecular formula C24H32O3 It is a type of ester formed from the reaction between 4-hexylphenol and 4-pentyloxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-(pentyloxy)benzoate typically involves the esterification reaction between 4-hexylphenol and 4-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hexylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonic, or other substituted aromatic compounds.

Scientific Research Applications

4-Hexylphenyl 4-(pentyloxy)benzoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through its ester and aromatic functional groups. The compound can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with various biomolecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(hexyloxy)benzoate
  • 4-Hexylphenyl 4-(hexyloxy)benzoate
  • 4-Pentylphenyl 4-(pentyloxy)benzoate

Uniqueness

4-Hexylphenyl 4-(pentyloxy)benzoate is unique due to its specific combination of hexyl and pentyloxy substituents, which confer distinct chemical and physical properties

Properties

CAS No.

53146-60-4

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-hexylphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C24H32O3/c1-3-5-7-8-10-20-11-15-23(16-12-20)27-24(25)21-13-17-22(18-14-21)26-19-9-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI Key

UPHPBTNTOUAIGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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